5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core. Key structural elements include:
- A 3-methyl substituent on the benzimidazole ring, influencing steric and electronic properties.
- A 2-hydroxypropyl chain at position 5, linked to a 4-(2-hydroxyethyl)piperazine moiety, which enhances hydrophilicity and hydrogen-bonding capacity.
However, direct pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-16-12-21(30)27-20-5-3-2-4-19(20)26(22(27)18(16)13-23)15-17(29)14-25-8-6-24(7-9-25)10-11-28/h2-5,12,17,28-29H,6-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVXQGRVLSTUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (commonly referred to as compound 1) is a synthetic organic compound with a complex structure that has garnered attention for its potential therapeutic applications. With a molecular formula of C22H27N5O3 and a molecular weight of approximately 409.49 g/mol, this compound is primarily studied for its biological activity, particularly in the context of pharmacological effects.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
- IUPAC Name: 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
- Canonical SMILES: CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCN(CC4)CCO)O
The biological activity of compound 1 is attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may function as an inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are vital for various physiological processes including vasodilation and neurotransmission.
Pharmacological Effects
Research indicates that compound 1 exhibits several pharmacological effects:
- Antihypertensive Activity: In vivo studies have demonstrated that compounds similar to 1 can significantly lower blood pressure in spontaneously hypertensive rat models, suggesting potential use in treating hypertension .
- Neuroprotective Effects: The ability of compound 1 to penetrate the blood-brain barrier makes it a candidate for neuroprotective therapies. Its structural similarity to known neuroprotective agents supports this potential .
Case Studies and Experimental Findings
A series of experiments have been conducted to evaluate the biological activity of compound 1:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antihypertensive effects | Compound 1 showed significant blood pressure reduction in SHR models. |
| Study 2 | Assess neuroprotective properties | Demonstrated potential neuroprotection in vitro against oxidative stress-induced cell death. |
| Study 3 | Investigate PDE inhibition | Compound exhibited high selectivity for PDE5 compared to other isoforms, indicating its therapeutic potential in cardiovascular diseases. |
Comparison with Similar Compounds
Table 1: Key Properties of Pyrido[1,2-a]benzimidazole Derivatives
Key Observations:
Lipophilicity :
- The benzyl-piperidine analogue () and chloro-methoxybenzyl-piperazine derivative () exhibit high logP values (>6), favoring membrane permeability but limiting aqueous solubility.
- The target compound’s hydroxyethyl-piperazine group likely reduces logP (estimated ~4–5), enhancing solubility and bioavailability.
Synthetic Accessibility :
- and describe one-pot syntheses of tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compound 1l and 2d ), highlighting methodologies that could be adapted for synthesizing the target compound .
Structurally Distinct Analogues with Shared Functional Groups
Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core Difference: Tetrahydroimidazopyridine vs. pyridobenzimidazole. Shared Features: Nitrile group, ester functionalities. Properties: Lower molecular weight (~500–550 g/mol), moderate melting points (215–245°C), and nitro groups influencing redox activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
